molecular formula C22H17F4N3O4 B8480152 4-(4-fluorophenyl)-7-[({5-[1-hydroxy-1-(trifluoromethyl)propyl]-1,3,4-oxadiazol-2-yl}amino)methyl]-2H-chromen-2-one

4-(4-fluorophenyl)-7-[({5-[1-hydroxy-1-(trifluoromethyl)propyl]-1,3,4-oxadiazol-2-yl}amino)methyl]-2H-chromen-2-one

Cat. No. B8480152
M. Wt: 463.4 g/mol
InChI Key: MAOIDRRXRLYJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07553973B2

Procedure details

A mixture of oxadiazole (14.41 g, 68.2 mmol) of step 3 and 4-(4-fluorophenyl)-2-oxo-2H-chromene-7-carbaldehyde (14.1 g, 52.5 mmol) in toluene (160 mL) with 10% of PPTS was brought to reflux and let go overnight. The system was equipped with a Dean-Stark trap to collect water. The solvent was removed and the crude oil (1H NMR (400 MHz, acetone-d6): δ 9.33 (1H, s, imine)) obtained was diluted in EtOH (ca. 75 mL) at 0° C. To this solution was added NaBH4 (1.9 g) portionwise and the reaction was quenched with a solution of NH4Cl after 45 min. The mixture was saturated with NaCl and extracted with EtOAc (3×200 mL). The organic phases were combined and dried over MgSO4. Purification over silica gel chromatography using toluene-EtOAc (55:45) gave the title compound. 1H NMR (400 MHz, acetone-d6): δ 7.65 (m, 2H), 7.50 (m, 3H), 7.38 (m, 3H), 6.35 (s, 1H), 6.06 (s, 1H), 4.70 (m, 2H), 2.21 (m, 1H), 2.11 (m, 1H) and 0.98 (t, 3H).
Quantity
14.41 g
Type
reactant
Reaction Step One
Name
4-(4-fluorophenyl)-2-oxo-2H-chromene-7-carbaldehyde
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[O:6][C:5]([C:7]([OH:14])([CH2:12][CH3:13])[C:8]([F:11])([F:10])[F:9])=[N:4][N:3]=1.[F:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]2[C:31]3[C:26](=[CH:27][C:28]([CH:32]=O)=[CH:29][CH:30]=3)[O:25][C:24](=[O:34])[CH:23]=2)=[CH:18][CH:17]=1.CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1.[BH4-].[Na+]>C1(C)C=CC=CC=1.CCO>[F:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]2[C:31]3[C:26](=[CH:27][C:28]([CH2:32][NH:1][C:2]4[O:6][C:5]([C:7]([OH:14])([C:8]([F:11])([F:9])[F:10])[CH2:12][CH3:13])=[N:4][N:3]=4)=[CH:29][CH:30]=3)[O:25][C:24](=[O:34])[CH:23]=2)=[CH:18][CH:17]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
14.41 g
Type
reactant
Smiles
NC1=NN=C(O1)C(C(F)(F)F)(CC)O
Name
4-(4-fluorophenyl)-2-oxo-2H-chromene-7-carbaldehyde
Quantity
14.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CC(OC2=CC(=CC=C12)C=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The system was equipped with a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
to collect water
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the crude oil (1H NMR (400 MHz, acetone-d6): δ 9.33 (1H, s, imine)) obtained
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with a solution of NH4Cl after 45 min
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purification over silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC(OC2=CC(=CC=C12)CNC=1OC(=NN1)C(CC)(C(F)(F)F)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.